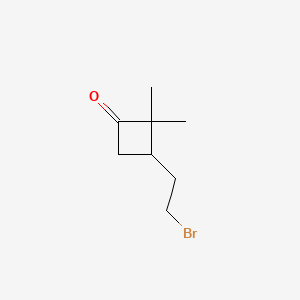
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with a bromoethyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-dimethylcyclobutanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted cyclobutanones.
Reduction: Formation of 3-(2-Bromoethyl)-2,2-dimethylcyclobutanol.
Oxidation: Formation of 3-(2-Bromoethyl)-2,2-dimethylcyclobutanecarboxylic acid.
科学研究应用
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
2,2-Dimethylcyclobutanone: Lacks the bromoethyl group, making it less reactive in substitution reactions.
3-(2-Chloroethyl)-2,2-dimethylcyclobutan-1-one: Similar structure but with a chloroethyl group instead of bromoethyl, leading to different reactivity and applications.
3-(2-Iodoethyl)-2,2-dimethylcyclobutan-1-one: Contains an iodoethyl group, which is more reactive in substitution reactions compared to the bromoethyl group.
Uniqueness
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
生物活性
3-(2-Bromoethyl)-2,2-dimethylcyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H13BrO
- Molecular Weight : 219.09 g/mol
- SMILES Notation : BrCC(C)(C)C(=O)C1CC1
The compound features a cyclobutanone structure with a bromoethyl substituent, which may influence its reactivity and biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Protein Kinases : Similar compounds have been shown to inhibit protein kinases such as ERK1/2, which play crucial roles in cell signaling pathways related to cancer progression and other diseases .
- Neurotransmitter Receptors : Some derivatives exhibit activity as agonists or antagonists at neurotransmitter receptors, potentially affecting neuroprotective pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of various cancer cell lines by targeting the MAPK signaling pathway, which is often dysregulated in cancer .
- Induction of Apoptosis : It has been observed that certain derivatives can induce apoptosis in cancer cells through the modulation of apoptotic proteins, thereby promoting cell death in malignant tissues .
Neuroprotective Effects
Research has also suggested that this compound could possess neuroprotective properties:
- Protection Against Ischemia : Similar compounds have demonstrated protective effects against ischemic damage in neuronal cells, indicating potential applications in neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters examined a series of cyclobutanone derivatives and their effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in breast and lung cancer models. The mechanism was primarily linked to the inhibition of ERK1/2 signaling pathways .
Study 2: Neuroprotective Properties
In another investigation, researchers explored the neuroprotective effects of cyclobutanone derivatives in a rat model of ischemic stroke. The results showed that administration of these compounds led to reduced neuronal death and improved functional recovery post-stroke, suggesting their potential use in treating neurodegenerative conditions .
Data Table: Summary of Biological Activities
属性
分子式 |
C8H13BrO |
|---|---|
分子量 |
205.09 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2)6(3-4-9)5-7(8)10/h6H,3-5H2,1-2H3 |
InChI 键 |
YJHJMUUBVOLHAY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CC1=O)CCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















